molecular formula C17H27N3O4S B1667121 (R)-Amisulpride CAS No. 71675-90-6

(R)-Amisulpride

货号: B1667121
CAS 编号: 71675-90-6
分子量: 369.5 g/mol
InChI 键: NTJOBXMMWNYJFB-GFCCVEGCSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Amisulpride, ®- is a selective dopamine D2 and D3 receptor antagonist. It is a benzamide derivative used primarily as an antipsychotic and antiemetic agent. Amisulpride is effective in treating both positive and negative symptoms of schizophrenia and is also used to prevent and treat postoperative nausea and vomiting .

化学反应分析

Amisulpride undergoes various chemical reactions, including:

科学研究应用

Antipsychotic Properties

(R)-Amisulpride is primarily recognized for its efficacy in treating schizophrenia. It has been shown to significantly reduce both positive and negative symptoms associated with the disorder. A meta-analysis of randomized controlled trials revealed that amisulpride outperformed conventional antipsychotics in managing global schizophrenic symptoms, particularly negative symptoms, with a mean effect size indicating an 11% superiority over traditional treatments .

Case Study: Efficacy in Treatment-Resistant Schizophrenia

In a randomized controlled trial involving patients with treatment-resistant schizophrenia, amisulpride augmentation demonstrated a higher likelihood of clinical response compared to placebo. Patients receiving amisulpride showed significant reductions in the Scale for the Assessment of Negative Symptoms scores, suggesting its role as an effective adjunct therapy .

Antidepressant Effects

Recent studies have indicated that this compound possesses antidepressant-like properties. Research comparing amisulpride with ketamine demonstrated that both compounds exhibit similar effects in reducing depressive symptoms, particularly in patients with major depressive disorder. The S(-) isomer showed more pronounced antidepressant effects than the R(+) isomer, highlighting the stereoselectivity of amisulpride's action .

Anti-Inflammatory Potential

Emerging research suggests that this compound may have significant anti-inflammatory effects, particularly in the context of rheumatoid arthritis. A study identified amisulpride as a candidate for repurposing to target inflammatory pathways in human TNF-transgenic fibroblasts. The drug was found to reduce inflammatory potential and clinical scores in animal models of polyarthritis, independent of its known dopamine receptor targets .

Data Table: Summary of Anti-Inflammatory Findings

StudyModelFindings
hTNFtg ModelReduced inflammatory cytokines and improved clinical scores
LPS-Induced EndotoxemiaDownregulated TNF and IL-6 levels in serum

Neurological Applications

There is ongoing investigation into the potential neuroprotective effects of this compound, particularly concerning tau pathology associated with neurodegenerative diseases like Alzheimer's disease. Preliminary findings suggest that amisulpride may modify disease progression by targeting tau-related pathways .

Pharmacological Mechanisms

The pharmacological mechanisms underlying the actions of this compound are complex. While it primarily acts as a dopamine D2/D3 receptor antagonist, recent studies have uncovered additional targets that may mediate its effects on inflammation and mood disorders. Notably, proteins such as Ascc3 and Sec62 have been implicated as novel targets influencing fibroblast activation and inflammatory responses .

生物活性

(R)-Amisulpride, a substituted benzamide, is recognized primarily as an atypical antipsychotic medication. It has garnered attention for its unique pharmacological profile, particularly in the treatment of schizophrenia, where it demonstrates efficacy against both positive and negative symptoms. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and recent research findings.

This compound exhibits a selective affinity for dopamine receptors, particularly D2 and D3 receptors. Its action is dose-dependent:

  • Low doses (up to 300 mg/day) enhance dopaminergic transmission via presynaptic receptor blockade.
  • High doses (>300 mg/day) reduce dopaminergic activity through postsynaptic receptor blockade, primarily affecting limbic structures rather than the striatum .

Interestingly, recent studies indicate that amisulpride may exert biological effects independent of its known dopamine receptor targets. For instance, it has been shown to modulate inflammatory pathways in fibroblasts and may have potential applications beyond psychiatric disorders .

Schizophrenia Treatment

Amisulpride has been extensively studied for its effectiveness in treating schizophrenia. A meta-analysis involving 19 randomized controlled trials with over 2,400 participants reported that amisulpride significantly improved global symptoms and negative symptoms compared to placebo and conventional antipsychotics. Key findings include:

  • Effectiveness : Amisulpride was superior in improving global state (RR 0.6 CI 0.5 to 0.8) and negative symptoms (WMD -10.00 CI -17.16 to -2.84) compared to placebo .
  • Safety Profile : It has a lower incidence of extrapyramidal symptoms and requires less antiparkinsonian medication than traditional antipsychotics .

Anti-inflammatory Properties

Recent research has uncovered amisulpride's anti-inflammatory effects, suggesting its potential use in treating conditions characterized by chronic inflammation:

  • In vitro studies demonstrated that amisulpride reduced the expression of inflammatory markers in fibroblast cells treated with TNF .
  • In vivo studies indicated that amisulpride administration significantly decreased serum levels of pro-inflammatory cytokines in animal models .

Case Studies

A notable case study highlighted amisulpride's side effects, including reversible elevation of CK-MB and bradycardia during treatment. The patient experienced these effects without prior cardiovascular issues, leading to a reduction in dosage and eventual recovery after discontinuation of the drug . This emphasizes the importance of monitoring cardiac health in patients receiving amisulpride.

Efficacy Comparison of Amisulpride vs. Other Antipsychotics

Study ReferenceSample SizeTreatment DurationMain Findings
Li et al. (2021)323VariesAmisulpride superior to placebo for negative symptoms (p < 0.05)
Barnes et al. (2018)6812 weeksAmisulpride showed improvement in negative symptoms but not statistically significant
Kumar et al. (2014)406 weeksSignificant improvement in SANS and SAPS scores with amisulpride

Safety Profile Overview

Adverse EffectAmisulpride IncidenceConventional Antipsychotics Incidence
Extrapyramidal SymptomsLowerHigher
Need for Antiparkinsonian MedicationsLowerHigher

属性

IUPAC Name

4-amino-N-[[(2R)-1-ethylpyrrolidin-2-yl]methyl]-5-ethylsulfonyl-2-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O4S/c1-4-20-8-6-7-12(20)11-19-17(21)13-9-16(25(22,23)5-2)14(18)10-15(13)24-3/h9-10,12H,4-8,11,18H2,1-3H3,(H,19,21)/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTJOBXMMWNYJFB-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC1CNC(=O)C2=CC(=C(C=C2OC)N)S(=O)(=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1CCC[C@@H]1CNC(=O)C2=CC(=C(C=C2OC)N)S(=O)(=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71675-90-6
Record name Amisulpride, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071675906
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ARAMISULPRIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B4J10KD2KI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-Amisulpride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
(R)-Amisulpride
Reactant of Route 3
Reactant of Route 3
(R)-Amisulpride
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
(R)-Amisulpride
Reactant of Route 5
(R)-Amisulpride
Reactant of Route 6
Reactant of Route 6
(R)-Amisulpride

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。